molecular formula C22H22N2O4S B2734007 1-(4-METHYLPHENYL)-3-{[2-(MORPHOLINE-4-CARBONYL)PHENYL]SULFANYL}PYRROLIDINE-2,5-DIONE CAS No. 627482-51-3

1-(4-METHYLPHENYL)-3-{[2-(MORPHOLINE-4-CARBONYL)PHENYL]SULFANYL}PYRROLIDINE-2,5-DIONE

Cat. No.: B2734007
CAS No.: 627482-51-3
M. Wt: 410.49
InChI Key: IAGQKMMFSVWXBD-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-3-{[2-(MORPHOLINE-4-CARBONYL)PHENYL]SULFANYL}PYRROLIDINE-2,5-DIONE is a complex organic compound with a unique structure that combines a pyrrolidine ring, a morpholine moiety, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-3-{[2-(MORPHOLINE-4-CARBONYL)PHENYL]SULFANYL}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the 4-methylphenyl and morpholine-4-carbonyl groups. The final step involves the incorporation of the sulfanyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-3-{[2-(MORPHOLINE-4-CARBONYL)PHENYL]SULFANYL}PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(4-METHYLPHENYL)-3-{[2-(MORPHOLINE-4-CARBONYL)PHENYL]SULFANYL}PYRROLIDINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-3-{[2-(MORPHOLINE-4-CARBONYL)PHENYL]SULFANYL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-METHYLPHENYL)-3-{[2-(MORPHOLINE-4-CARBONYL)PHENYL]SULFANYL}PYRROLIDINE-2,5-DIONE is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its distinct structure allows for diverse applications and makes it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-15-6-8-16(9-7-15)24-20(25)14-19(22(24)27)29-18-5-3-2-4-17(18)21(26)23-10-12-28-13-11-23/h2-9,19H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGQKMMFSVWXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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